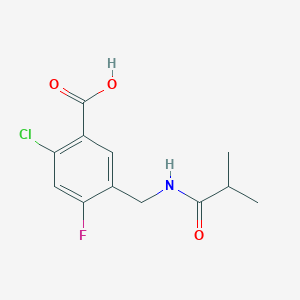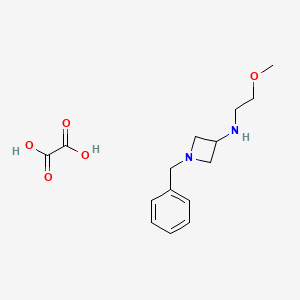
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Métodos De Preparación
The synthesis of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Oxalate Formation: The oxalate salt is formed by reacting the azetidine compound with oxalic acid.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate undergoes various chemical reactions, including:
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate has several scientific research applications:
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, especially those targeting central nervous system disorders and infectious diseases.
Material Science: The unique reactivity of the azetidine ring makes it useful in the development of novel polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.
Comparación Con Compuestos Similares
1-Benzyl-N-(2-methoxyethyl)azetidin-3-amine oxalate can be compared with other similar compounds, such as:
Piperidines: Piperidines are six-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it suitable for various synthetic and medicinal applications.
Propiedades
Fórmula molecular |
C15H22N2O5 |
|---|---|
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
1-benzyl-N-(2-methoxyethyl)azetidin-3-amine;oxalic acid |
InChI |
InChI=1S/C13H20N2O.C2H2O4/c1-16-8-7-14-13-10-15(11-13)9-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,13-14H,7-11H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
JYYHKMRIHMFAFJ-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1CN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


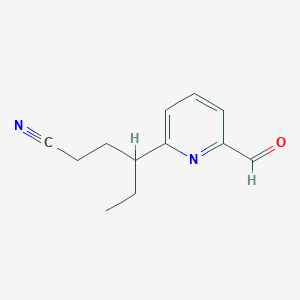

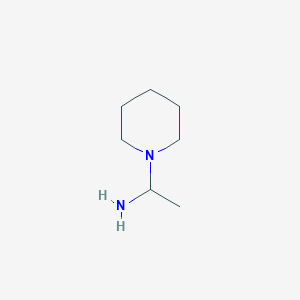

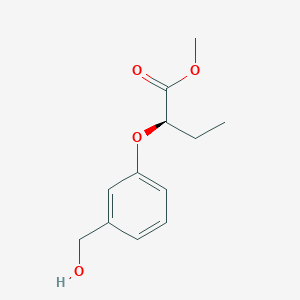
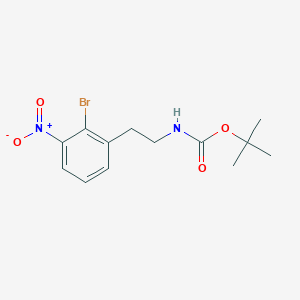


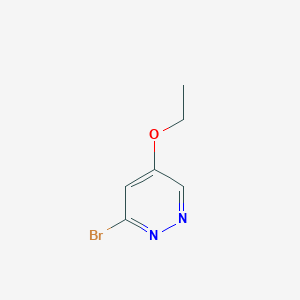
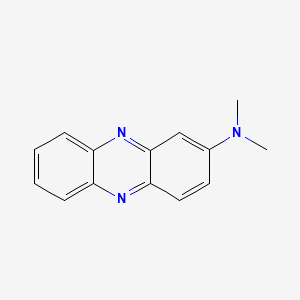


![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)
